Dibenzo(c,g)phenanthrene

Übersicht

Beschreibung

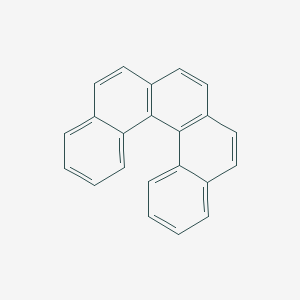

Dibenzo(c,g)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings .

Synthesis Analysis

This compound can be synthesized from a benzyl-type binaphthyl disulfone. The racemic compound is treated with lithium diisopropylamide (LDA), which affords dl-dibenzo(c,g)phenanthrene in a moderate yield . Another synthesis method involves intramolecular Friedel-Crafts alkylation of 1-(hydroxymethyl)5helicenes, leading to 10,11-methano-bridged dibenzo[c,g]phenanthrenes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H . The molecule has a complex structure with multiple fused benzene rings . Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.3 g/mol . It has a complexity of 361 and a topological polar surface area of 0 Ų . The molecule has no rotatable bonds, hydrogen bond donors, or hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Electronic absorption, polarized excitation, and circular dichroism spectra of Dibenzo(c,g)phenanthrene have been studied for their spectral characteristics, aiding in understanding the molecular structure and properties of such compounds (Brown, Kemp, & Mason, 1971).

This compound has been utilized in the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, demonstrating a novel approach to producing aporphine-related heterocycles (Gies, Pfeffer, Sirlin, & Spencer, 1999).

Research has been conducted on the formation of Dibenzo(f, h)phenanthro[9,10-c]cinnoline from related compounds, contributing to the understanding of molecular transformations and structural analysis (Hughes & Prankprakma, 1966).

The photooxygenation of alkynylperylenes leading to the formation of regioisomeric Dibenzo(jk,mn)phenanthrene-4,5-diones has been studied, providing insights into the reactivity of these compounds under specific conditions (Maeda et al., 2007).

The flash vacuum pyrolysis of 5-Diazodibenzo(ad)cycloheptene revealed insights into the rearrangement of aromatic carbenes, contributing to the understanding of chemical reaction mechanisms and molecular stability (Tomioka & Kobayashi, 1991).

Studies on the structure of Hexabenzotriphenylene, related to this compound, have helped in understanding the structural aspects of polycyclic aromatic compounds and their conformational preferences (Barnett, Ho, Baldridge, & Pascal, 1999).

Research on the OH radical-initiated gas-phase reaction products of phenanthrene, related to this compound, has contributed to the understanding of atmospheric chemistry and environmental degradation of polycyclic aromatic hydrocarbons (Helmig & Harger, 1994).

The electrophilic aromatic reactivity of this compound has been studied, providing insights into the reactivity patterns and substitution reactions of such compounds (Guen, Shafig, & Taylor, 1979).

Eigenschaften

IUPAC Name |

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCLJPYZMKPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172135 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188-52-3 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

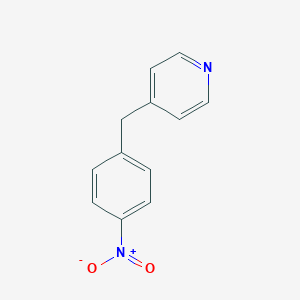

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)